molecular formula C15H29N3Si B12581878 3,3',3''-(Phenylsilanetriyl)tri(propan-1-amine) CAS No. 219647-94-6

3,3',3''-(Phenylsilanetriyl)tri(propan-1-amine)

Cat. No.: B12581878
CAS No.: 219647-94-6
M. Wt: 279.50 g/mol
InChI Key: QYRWAMQOXRHMTO-UHFFFAOYSA-N
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Description

3,3’,3’'-(Phenylsilanetriyl)tri(propan-1-amine): is a chemical compound that features a phenyl group attached to a silanetriyl core, which is further connected to three propan-1-amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,3’'-(Phenylsilanetriyl)tri(propan-1-amine) typically involves the reaction of phenyltrichlorosilane with 3-aminopropylamine under controlled conditions. The reaction proceeds through the substitution of chlorine atoms with amine groups, facilitated by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of 3,3’,3’'-(Phenylsilanetriyl)tri(propan-1-amine) can be scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the amine groups to more reactive species such as amides or secondary amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or organometallic reagents under controlled temperature and pressure.

Major Products Formed:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of secondary amines or amides.

    Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.

Scientific Research Applications

Chemistry: 3,3’,3’'-(Phenylsilanetriyl)tri(propan-1-amine) is used as a precursor in the synthesis of advanced materials, including polymers and nanocomposites. Its unique structure allows for the creation of materials with enhanced mechanical and thermal properties.

Biology: In biological research, this compound is explored for its potential as a cross-linking agent in the development of biomaterials. It can be used to modify surfaces of biomolecules or cells, enhancing their stability and functionality.

Medicine: The compound is investigated for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for targeted delivery and controlled release applications.

Industry: In the industrial sector, 3,3’,3’'-(Phenylsilanetriyl)tri(propan-1-amine) is used in the production of coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of 3,3’,3’'-(Phenylsilanetriyl)tri(propan-1-amine) involves its interaction with various molecular targets. The amine groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and stability. The phenyl group provides hydrophobic interactions, while the silanetriyl core offers structural rigidity. These interactions collectively contribute to the compound’s effects in different applications.

Comparison with Similar Compounds

    3,3’,3’'-(Phenylsilanetriyl)tri(propan-1-ol): Similar structure but with hydroxyl groups instead of amine groups.

    3-Aminopropyltriethoxysilane: Contains ethoxy groups instead of propan-1-amine groups.

    Phenyltrichlorosilane: Precursor compound with chlorine atoms instead of amine groups.

Uniqueness: 3,3’,3’'-(Phenylsilanetriyl)tri(propan-1-amine) is unique due to its combination of phenyl, silanetriyl, and propan-1-amine groups. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industry.

Properties

CAS No.

219647-94-6

Molecular Formula

C15H29N3Si

Molecular Weight

279.50 g/mol

IUPAC Name

3-[bis(3-aminopropyl)-phenylsilyl]propan-1-amine

InChI

InChI=1S/C15H29N3Si/c16-9-4-12-19(13-5-10-17,14-6-11-18)15-7-2-1-3-8-15/h1-3,7-8H,4-6,9-14,16-18H2

InChI Key

QYRWAMQOXRHMTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](CCCN)(CCCN)CCCN

Origin of Product

United States

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